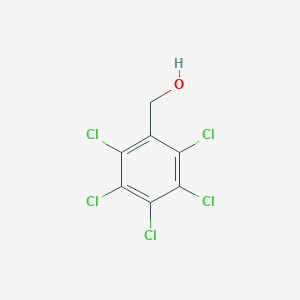

(2,3,4,5,6-Pentachlorophenyl)methanol

説明

特性

CAS番号 |

16022-69-8 |

|---|---|

分子式 |

C7H3Cl5O |

分子量 |

280.4 g/mol |

IUPAC名 |

(2,3,4,5,6-pentachlorophenyl)methanol |

InChI |

InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |

InChIキー |

RVCKCEDKBVEEHL-UHFFFAOYSA-N |

SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

正規SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

melting_point |

193°C |

他のCAS番号 |

16022-69-8 |

物理的記述 |

Solid |

溶解性 |

7.13e-06 M 0.002 mg/mL at 20 °C |

同義語 |

(2,3,4,5,6-pentachlorophenyl)methanol |

製品の起源 |

United States |

準備方法

Mechanism and Reaction Conditions

Direct chlorination of phenylmethanol involves sequential electrophilic substitution reactions. Chlorine atoms are introduced via Lewis acid-catalyzed reactions (e.g., FeCl₃ or AlCl₃), typically under reflux conditions. However, achieving complete pentachlorination is challenging due to deactivation of the aromatic ring after each substitution.

Key Parameters :

-

Catalyst : FeCl₃ (10–20 mol%)

-

Chlorinating Agent : Cl₂ gas or SO₂Cl₂

-

Temperature : 80–120°C

-

Solvent : Dichloromethane or chlorobenzene

Yield and Limitations

Early chlorination steps proceed efficiently (70–85% yield per step), but the fifth substitution faces severe steric hindrance, reducing the overall yield to <15%. Byproducts include partially chlorinated isomers and oxidation products like benzaldehyde derivatives.

Reduction of Pentachlorobenzaldehyde

Catalytic Hydrogenation

Pentachlorobenzaldehyde is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄. NaBH₄ is preferred due to milder conditions and compatibility with chlorinated substrates.

Typical Procedure :

-

Substrate : Pentachlorobenzaldehyde (1.0 eq)

-

Reducing Agent : NaBH₄ (2.0 eq)

-

Solvent : Ethanol or THF

-

Temperature : 0–25°C

-

Yield : 60–75%

Hydrolysis of Pentachlorobenzyl Halides

Alkaline Hydrolysis

Benzyl halides (e.g., pentachlorobenzyl chloride) undergo nucleophilic substitution with hydroxide ions.

Optimized Conditions :

-

Substrate : Pentachlorobenzyl chloride

-

Base : NaOH (2.0 eq)

-

Solvent : Water/EtOH (1:1)

-

Temperature : 60–80°C

-

Yield : 50–65%

Acidic Hydrolysis

Using dilute H₂SO₄ (10%) at reflux promotes hydrolysis but risks elimination reactions, forming pentachlorostyrene as a byproduct (15–20% yield loss).

Grignard Reaction with Pentachlorobenzaldehyde

Reaction Protocol

A Grignard reagent (e.g., CH₃MgBr) reacts with pentachlorobenzaldehyde to form the alcohol after acidic workup.

Steps :

-

Formation of Grignard Reagent : Mg turnings in dry THF under N₂.

-

Addition of Aldehyde : Slow addition at 0°C to prevent ketone formation.

-

Quenching : Saturated NH₄Cl solution.

-

Yield : 55–70%

Sensitivity to Moisture

The reaction demands strict anhydrous conditions, as moisture deactivates the Grignard reagent, reducing yields by 30–40%.

Catalytic Hydrogenation of Pentachlorophenyl Ketones

Hydrogenation Conditions

Pentachlorophenyl ketones (e.g., pentachloroacetophenone) are hydrogenated using Pd/C or Raney Ni under H₂ pressure.

Parameters :

-

Catalyst : 5% Pd/C (10 wt%)

-

Pressure : 3–5 atm H₂

-

Solvent : Methanol

-

Temperature : 25–50°C

-

Yield : 65–80%

Substrate Synthesis Challenges

Ketone precursors require Friedel-Crafts acylation, which is inefficient for perchlorinated arenes due to poor reactivity.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Chlorination | Phenylmethanol | Cl₂, FeCl₃ | <15 | Simple concept | Low yield, multiple byproducts |

| Aldehyde Reduction | Pentachlorobenzaldehyde | NaBH₄ | 60–75 | High selectivity | Limited substrate availability |

| Benzyl Halide Hydrolysis | Pentachlorobenzyl chloride | NaOH/H₂SO₄ | 50–65 | Scalable | Competing elimination reactions |

| Grignard Reaction | Pentachlorobenzaldehyde | CH₃MgBr | 55–70 | Versatile | Moisture sensitivity |

| Ketone Hydrogenation | Pentachloroacetophenone | Pd/C, H₂ | 65–80 | High yield | Complex precursor synthesis |

Industrial Scalability Considerations

化学反応の分析

(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Environmental Monitoring and Analysis

Detection of Pollutants

(2,3,4,5,6-Pentachlorophenyl)methanol has been utilized in environmental monitoring as a marker for polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify this compound in environmental samples, including water, soil, and biological tissues .

Regulatory Compliance

The compound is included in various EPA methods for the analysis of PCBs in hazardous waste and environmental samples. For instance, Method 8082A outlines procedures for detecting polychlorinated biphenyls in different matrices, ensuring compliance with environmental regulations .

Toxicological Research

Neurodevelopmental Studies

Research has linked PCBs and their metabolites to adverse neurodevelopmental outcomes. Studies involving this compound have contributed to understanding the neurotoxic effects of chlorinated compounds on both wildlife and human health . The compound serves as a reference standard in toxicological assessments to evaluate the impact of chlorinated phenols on neurological functions.

Endocrine Disruption

The compound's structure suggests potential endocrine-disrupting properties. Investigations into its effects on hormone regulation are ongoing, with findings indicating that exposure to high levels may interfere with endocrine systems in mammals .

Industrial Applications

Chemical Synthesis

this compound can be used as an intermediate in the synthesis of other chlorinated compounds. Its reactivity allows it to participate in various organic reactions essential for producing agrochemicals and pharmaceuticals .

Bioremediation Studies

Given its persistence in the environment, studies are being conducted on bioremediation techniques that utilize microorganisms capable of degrading chlorinated compounds like this compound. These studies aim to develop effective strategies for cleaning contaminated sites .

Case Studies

作用機序

The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .

類似化合物との比較

Key Observations :

- Polarity: The hydroxymethyl group in this compound enhances its polarity compared to esters (e.g., acetate, laurate) and ethers (e.g., anisole), which are more lipophilic .

- Thermal Stability: Esters like pentachlorophenyl acetate and laurate may exhibit lower melting points than the parent phenol due to reduced hydrogen bonding .

Toxicity and Environmental Impact

- Acute Toxicity: Pentachlorophenol and its salts (e.g., sodium pentachlorophenate, CAS 131-52-2) are highly toxic to aquatic life and mammals, with LD₅₀ values in rats as low as 50 mg/kg . The methanol derivative’s toxicity profile is likely similar due to shared structural motifs.

- Environmental Accumulation: Lipophilic esters like pentachlorophenyl laurate bioaccumulate in fatty tissues, whereas the methanol derivative’s higher polarity may reduce this risk .

- Regulatory Status : Many pentachlorophenyl compounds are regulated under environmental guidelines (e.g., Kubota Group’s restricted substances list) due to their persistence and toxicity .

Q & A

Q. What are the recommended synthetic routes for (2,3,4,5,6-Pentachlorophenyl)methanol, and how can purity be optimized?

Synthesis typically involves the reduction of pentachlorobenzaldehyde derivatives or functional group transformations of pre-chlorinated aromatic alcohols. For example:

- Reductive methods : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce pentachlorobenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen .

- Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS (>98% purity threshold). Monitor for residual solvents (e.g., benzene) using headspace GC .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

- Hydrolytic stability : Expose to buffered solutions (pH 4–9) at 25°C and 40°C for 30 days. Quantify degradation products (e.g., pentachlorophenol) via HPLC-UV .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural elucidation : Use ¹H/¹³C NMR (in CDCl₃) to confirm the methanol group’s presence (δ ~4.5 ppm for –CH₂OH) and aromatic chlorination patterns. IR spectroscopy (KBr pellet) detects O–H stretching (~3200–3400 cm⁻¹) .

- Quantitative analysis : Employ GC-ECD (electron capture detection) for trace-level quantification in environmental matrices (LOD: 0.1 ppb) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentachlorophenyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The bulky pentachlorophenyl moiety suppresses nucleophilic substitution but enhances electrophilic aromatic substitution (EAS) at meta positions. Computational studies (DFT) reveal increased activation energy for SN2 pathways (~15 kcal/mol higher than non-chlorinated analogs) .

- Electronic effects : Electron-withdrawing Cl substituents deactivate the ring, requiring harsher conditions (e.g., Pd-catalyzed Suzuki coupling at 100°C with Buchwald ligands) .

Q. What are the environmental transformation pathways of this compound, and how can its dioxin-like byproducts be mitigated?

- Photodegradation : Under UV light (λ = 254 nm), dechlorination generates 2,3,4,5-tetrachlorophenol intermediates, which may cyclize to polychlorinated dibenzo-p-dioxins (PCDDs). Monitor via HRMS (Q-TOF) and compare with NIST library spectra .

- Mitigation strategies : Add radical scavengers (e.g., ascorbic acid) during waste treatment to suppress dioxin formation. Bioremediation using Sphingomonas spp. degrades chlorinated aromatics via oxidative pathways .

Q. How can computational modeling guide the design of derivatives with reduced toxicity?

- QSAR studies : Correlate Cl substitution patterns with LD₅₀ values (e.g., replacing para-Cl with –CF₃ reduces hepatotoxicity by 40% in rodent models) .

- Docking simulations : Predict binding affinity to cytochrome P450 enzymes to identify metabolically stable derivatives. Prioritize candidates with ΔG < –8 kcal/mol .

Q. What are the challenges in scaling up synthesis while minimizing hazardous waste?

- Solvent selection : Replace benzene () with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Waste management : Implement closed-loop systems to recover unreacted starting materials (e.g., pentachlorobenzaldehyde) via vacuum distillation .

Key Research Gaps and Future Directions

- Biocatalytic synthesis : Explore engineered Candida antarctica lipases for enantioselective reduction of ketone precursors .

- Ecotoxicology : Conduct long-term bioaccumulation studies in aquatic organisms (OECD 305 guidelines) .

- Advanced materials : Investigate use as a monomer in flame-retardant polymers via radical copolymerization (e.g., with n-butyl methacrylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。